Pglcua

Beschreibung

Eigenschaften

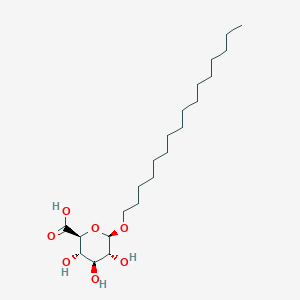

IUPAC Name |

(2S,3S,4S,5R,6R)-6-hexadecoxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28-22-19(25)17(23)18(24)20(29-22)21(26)27/h17-20,22-25H,2-16H2,1H3,(H,26,27)/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUQXEVPTHAOHS-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938533 | |

| Record name | Hexadecyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Palmitoyl glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17460-02-5 | |

| Record name | 1-O-Palmitylglucuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017460025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Modifications of Pglcua for Research Applications

Methodologies for the Synthesis of PGlcUA and its Analogues

The preparation of this compound and similar long-chain alkyl glucuronides can be achieved through both chemical and enzymatic pathways. Each approach offers distinct advantages and challenges, influencing the final yield, purity, and stereoselectivity of the product.

Established Synthetic Pathways for 1-O-Palmityl-D-Glucuronic Acid

Chemical Synthesis: The Koenigs-Knorr Reaction

A foundational method for the synthesis of glycosides, the Koenigs-Knorr reaction, has been adapted for the preparation of 1-O-acyl-D-glucuronic acids. wikipedia.orgresearchgate.netnih.govnih.govslideshare.net This classical approach involves the reaction of a protected glycosyl halide of glucuronic acid with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. wikipedia.orgnih.gov

The general steps for synthesizing this compound via the Koenigs-Knorr reaction are as follows:

Protection of D-Glucuronic Acid: The hydroxyl groups and the carboxylic acid function of D-glucuronic acid are protected to prevent unwanted side reactions. This is commonly achieved by acetylation of the hydroxyl groups and esterification of the carboxylic acid (e.g., as a methyl ester).

Formation of the Glycosyl Halide: The protected glucuronic acid derivative is then converted to a glycosyl halide, typically a bromide, at the anomeric carbon.

Glycosylation: The resulting activated glucuronyl bromide is reacted with palmitoyl (B13399708) alcohol in the presence of a promoter. The presence of a participating group at the C-2 position, such as an acetyl group, typically directs the stereochemistry to yield the desired β-anomer. wikipedia.org

Deprotection: The protecting groups are removed to yield the final product, 1-O-palmityl-β-D-glucuronic acid.

| Reaction Step | Typical Reagents and Conditions | Purpose |

| Protection | Acetic anhydride, pyridine; Methanol, acid catalyst | To prevent side reactions at hydroxyl and carboxyl groups. |

| Glycosyl Halide Formation | HBr in acetic acid | To activate the anomeric carbon for glycosylation. |

| Glycosylation | Palmitoyl alcohol, Silver Carbonate, in aprotic solvent | To form the glycosidic linkage with the fatty alcohol. |

| Deprotection | Mild base (e.g., sodium methoxide) for acetyl groups; followed by saponification for the methyl ester | To yield the final 1-O-palmityl-D-glucuronic acid. |

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic methods offer a green and highly selective alternative to chemical synthesis. nih.govresearchgate.netub.ac.id Lipases, particularly from Candida antarctica (immobilized as Novozym 435), have been successfully employed for the direct esterification of D-glucuronic acid with long-chain fatty acids, including palmitic acid. nih.govnih.govmdpi.com

This biocatalytic approach typically involves the reaction of D-glucuronic acid and palmitic acid in a suitable organic solvent, such as a tert-alcohol, in the presence of the lipase (B570770). nih.gov The enzyme's high regioselectivity often favors esterification at the anomeric hydroxyl group.

| Parameter | Condition | Reference |

| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) | nih.govnih.gov |

| Substrates | D-Glucuronic acid, Palmitic acid | nih.govmdpi.com |

| Solvent | tert-Butanol or other suitable organic solvents | nih.gov |

| Temperature | Typically 50-60 °C | nih.gov |

| Molar Ratio | An excess of the fatty acid is often used. | nih.gov |

Exploration of Novel Derivatization Strategies

For research applications, particularly in analytical studies, the derivatization of this compound can be crucial to enhance its volatility, improve chromatographic separation, and facilitate sensitive detection by mass spectrometry. jfda-online.comnih.govresearchgate.net

Silylation and Methoximation for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool, but requires analytes to be volatile and thermally stable. This compound, with its polar hydroxyl and carboxyl groups, is not directly amenable to GC-MS. Therefore, derivatization is essential. A common two-step approach involves:

Methoximation: This step converts the aldehyde and keto groups (if present in equilibrium with the cyclic hemiacetal form) into oximes. This prevents the formation of multiple silylated derivatives from different tautomers. youtube.com

Silylation: The hydroxyl and carboxyl groups are converted to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. youtube.com Reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are commonly used for this purpose. This process significantly increases the volatility of the molecule.

Pentafluorobenzyl Bromide (PFB-Br) Derivatization

For highly sensitive detection using electron-capture negative-ion chemical ionization (ECNICI) GC-MS, derivatization with electrophoric reagents like pentafluorobenzyl bromide (PFB-Br) can be employed. This reagent reacts with the carboxyl group of this compound to form a PFB ester, which has excellent electron-capturing properties. nih.gov

Derivatization for LC-MS Analysis

While less common than for GC-MS, derivatization can also be beneficial for liquid chromatography-mass spectrometry (LC-MS) analysis to improve ionization efficiency and chromatographic behavior. nih.gov For instance, derivatizing the carboxyl group can enhance hydrophobicity and retention on reversed-phase columns.

Structural Elucidation in Synthetic Research

The unambiguous confirmation of the structure of synthesized this compound and its analogues is paramount. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is employed for this purpose. researchgate.netconicet.gov.arnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of this compound.

¹H NMR: Provides detailed information about the proton environment in the molecule. Key signals include the anomeric proton of the glucuronic acid moiety (whose chemical shift and coupling constant indicate the α or β configuration), protons of the sugar ring, and the protons of the palmitoyl chain. researchgate.netconicet.gov.arnih.gov

¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shift of the anomeric carbon is highly indicative of the glycosidic linkage. Other characteristic signals correspond to the carbonyl carbon of the ester, the carbons of the glucuronic acid ring, and the carbons of the fatty acid chain. nih.govhmdb.canih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity. nih.govnih.govchemguide.co.ukmetwarebio.com

Advanced Research on Pglcua in Liposomal Systems

Investigation of Liposome (B1194612) Pharmacokinetics in Experimental Models

Intrahepatic Distribution Patterns in Preclinical Research

The intrahepatic distribution of liposomes is a critical factor governing their systemic circulation and targeting efficiency in preclinical research. The liver, being a major component of the reticuloendothelial system (RES), is highly effective at clearing circulating nanoparticles. However, the design of liposomes, including the incorporation of modifiers like PGlcUA, can significantly alter their hepatic uptake.

Preclinical studies have demonstrated that this compound-modified liposomes exhibit a reduced tendency for liver trapping compared to control liposomes, such as those formulated with dipalmitoylphosphatidylglycerol (B1197311) (DPPG). This characteristic is instrumental in contributing to their long-circulating properties, which allows for a prolonged presence in the bloodstream and increased opportunities for accumulation in target tissues.

Table 1: Intrahepatic Distribution of Select Liposome Formulations in Rats (2 hours post-injection)

| Liposome Formulation | Liver Uptake (% Injected Dose) | Spleen Uptake (% Injected Dose) | Intrahepatic Distribution (Hepatocytes:Kupffer Cells) |

| Phosphatidylserine (PS) Liposomes (200-400 nm) | 75% | 10% | ~50:50 |

| Phosphatidylglycerol (PG) Liposomes (200-400 nm) | 35% | 40% | 0:100 (Kupffer cells only) |

Table 2: Influence of PEG-PE on Intrahepatic Distribution in Rats

| Liposome Formulation (Size) | Total Liver Uptake Rate Change (vs. Control) | Intrahepatic Distribution (Hepatocytes:Macrophages) |

| Control Liposomes (85 nm) | - | ~80:20 |

| PEG-PE Liposomes (85 nm) | ~4-fold reduction | 60:40 |

| Control Liposomes (130 nm) | - | 50:50 |

| PEG-PE Liposomes (130 nm) | ~4-fold reduction | 40:60 |

Mechanisms of this compound-Mediated Liposome Accumulation in Research Models

This compound contributes to the effective accumulation of liposomes in target tissues, particularly in tumor models, by influencing their systemic circulation and cellular interactions.

Principles of Passive Targeting in in vivo Systems

Passive targeting is a widely utilized strategy in nanomedicine for delivering therapeutic agents to diseased tissues. This approach capitalizes on the inherent physiological differences between healthy and pathological tissues. A cornerstone of passive targeting is the Enhanced Permeation and Retention (EPR) effect, which describes the propensity of macromolecules and nanoparticles to preferentially accumulate in solid tumors. This phenomenon occurs because tumor vasculature is often characterized by structural abnormalities, including larger fenestrations (gaps) and impaired lymphatic drainage, allowing for extravasation and subsequent retention of nanoparticles in the tumor interstitium.

This compound-modified liposomes are designed as long-circulating formulations, a critical prerequisite for successful passive targeting. By extending their residence time in the bloodstream, these liposomes minimize rapid clearance by the mononuclear phagocyte system (MPS), which is primarily composed of phagocytic cells in the liver and spleen. This prolonged circulation provides ample opportunity for the liposomes to extravasate through the leaky tumor vasculature via the EPR effect and accumulate within the tumor microenvironment. Preclinical investigations using positron emission tomography (PET) have demonstrated that this compound liposomes, similar to polyethyleneglycol (PEG) liposomes, efficiently accumulate in tumor tissues in a time-dependent manner immediately following injection. This enhanced tumor accumulation, coupled with their ability to avoid significant liver trapping, highlights the efficacy of this compound in facilitating passive targeting in vivo.

Influence on Liposome Internalization and Intracellular Traffic in Cellular Research

The internalization and subsequent intracellular trafficking of liposomes are pivotal processes that dictate their therapeutic effectiveness at the cellular level. Liposomes can interact with cells through various mechanisms, including direct adsorption to the cell surface, transfer of their lipid components to the cell membrane, or lipid-mediated fusion with cellular membranes. However, endocytosis is widely recognized as a primary mechanism for the cellular uptake of liposomes.

Different endocytic pathways contribute to the internalization of liposomes, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific endocytic route taken can significantly influence the intracellular fate of the internalized liposomes, particularly regarding their susceptibility to lysosomal degradation. For instance, while many internalized liposomes are directed to the lysosome compartment for enzymatic breakdown, certain pathways, such as the caveolae endocytic pathway, may lead to less degradative intracellular trafficking, potentially preserving the encapsulated cargo.

Factors such as liposome size, surface charge, and the specific composition of their lipid bilayer and surface modifiers play a crucial role in determining their binding to the cell membrane and subsequent cellular uptake. The presence of this compound on the liposome surface is known to contribute to their long-circulating properties by reducing non-specific interactions that would otherwise lead to rapid clearance. While the existing research highlights this compound's efficacy in promoting tumor accumulation and reducing liver uptake in vivo, detailed cellular-level studies specifically delineating how this compound directly influences the precise endocytic pathways or the kinetics of intracellular trafficking (e.g., rates of endosomal escape or lysosomal fusion) of liposomes are not explicitly provided in the available data. However, the observed in vivo behavior of this compound-modified liposomes suggests an interaction profile that minimizes rapid, non-specific cellular uptake by the RES, thereby favoring their accumulation at target sites where subsequent, more specific internalization mechanisms would then become relevant for drug delivery.

Biochemical and Enzymatic Research Involving Pglcua

PGlcUA in Glucuronidation Research Pathways

Glucuronidation is a crucial Phase II metabolic pathway that involves the conjugation of glucuronic acid to various endogenous and xenobiotic compounds. This process, primarily catalyzed by UDP-glucuronyltransferases (UGTs), increases the water solubility of substrates, thereby facilitating their elimination from the body. nih.govdu.ac.in this compound is a direct product of this pathway, representing the glucuronidated form of palmitic acid. hmdb.caumich.edu

UDP-glucuronyltransferases (UGTs) constitute a superfamily of enzymes responsible for transferring a glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDP-glucuronic acid) to a wide array of substrates. nih.gov These substrates include drugs, pollutants, bilirubin, steroid hormones, and fatty acid derivatives like palmitic acid, leading to the formation of corresponding glucuronides. nih.govnih.govwikipedia.org

Studies on UGT activity and substrate specificity reveal that different UGT isoforms exhibit distinct preferences for various compounds. For instance, UGT1A1, UGT1A7, UGT1A8, UGT1A9, and UGT1A10 have been implicated in the glucuronidation of diverse substrates, including iridoid glycosides and their metabolites. nih.gov The expression and catalytic activities of UGTs can also vary significantly across different tissues, such as the liver and colon, suggesting tissue-specific regulation of glucuronidation. researchgate.net

While this compound is known to be formed by UGTs, specific detailed studies on the substrate specificity of particular UGT isoforms towards palmitic acid to form this compound, or the kinetic parameters of this specific reaction, are often embedded within broader glucuronidation research. The general principle is that UGTs facilitate the detoxification and excretion of lipophilic molecules by converting them into more hydrophilic glucuronide conjugates. nih.govwikipedia.org

Table 1: General Substrate Classes for UDP-Glucuronyltransferases (UGTs)

| Substrate Class | Examples | Key UGT Isoforms (General) | Reference |

| Drugs | Various pharmaceuticals | UGT1A family, UGT2B family | nih.govnih.gov |

| Pollutants | Environmental toxins | UGT1A family, UGT2B family | nih.gov |

| Bilirubin | Endogenous bile pigment | UGT1A1 | wikipedia.orgplos.org |

| Steroid Hormones | Androgens, estrogens, mineralocorticoids, glucocorticoids | UGT1A family, UGT2B family | nih.govwikipedia.org |

| Fatty Acid Derivatives | Retinoids, bile acids, palmitic acid (leading to this compound) | UGTs | hmdb.caumich.edunih.gov |

| Aromatic Amines | 4-aminobiphenyl | UGT1A4, UGT1A9 | nih.gov |

Glucuronides, including this compound, play a significant role in biological processes primarily by enhancing the water solubility of their parent compounds. This increased hydrophilicity is crucial for the efficient elimination of substances from the body, typically through urine or feces, thus serving a major detoxifying function. hmdb.canih.govdu.ac.inbenthamopenarchives.com

While glucuronidation is generally considered a deactivation or detoxification pathway, some glucuronide conjugates are known to retain or even gain biological activity, or contribute to pharmacological effects and toxicities associated with their parent compounds. Examples include certain N-O-glucuronides, acyl glucuronides, morphine 6-O-glucuronide, and retinoid glucuronides. du.ac.innih.govbiology-pages.info

In research settings, this compound has been notably utilized in the development of advanced drug delivery systems. Its incorporation into liposomal membranes has been shown to prolong the circulation time of liposomes in the bloodstream. nih.govresearchgate.net These this compound-modified liposomes exhibit reduced clearance by the reticuloendothelial system (RES), a key factor in improving the pharmacokinetics of encapsulated drugs. benthamopenarchives.comnih.gov Furthermore, these long-circulating liposomes have demonstrated enhanced accumulation in tumor tissues, a property exploited for passive targeting of anti-tumor agents and improved tumor imaging. nih.govresearchgate.netcolab.wsweebly.comresearchgate.net For instance, this compound-liposomes encapsulating vincristine (B1662923) have shown significant suppression of tumor growth. researchgate.netcazypedia.org

Table 2: Pharmacokinetic Effects of this compound-Modified Liposomes

| Liposome (B1194612) Type | Half-life in Blood (compared to control) | Clearance by RES | Tumor Accumulation | Reference |

| This compound-liposomes | Increased (e.g., 1.7-fold longer than DPPG-liposomes) nih.gov | Reduced | Enhanced | nih.govresearchgate.netbenthamopenarchives.comnih.govcolab.wsweebly.comresearchgate.net |

| Conventional liposomes | Short | Rapid | Lower | nih.gov |

Enzymatic Reaction Studies with this compound Derivatives

Enzymatic reactions involving this compound derivatives are crucial for understanding their metabolic fate and potential interactions within biological systems. Hydrolases, a broad class of enzymes, catalyze the cleavage of chemical bonds through the addition of water, playing fundamental roles in digestion, metabolism, and cellular regulation. frontiersin.orgcreative-enzymes.comunl.edu Glycosidases, a specific type of hydrolase, are responsible for hydrolyzing glycosidic linkages. cazypedia.orgnih.goviastate.edu

The substrate specificity of glycosidases and hydrolases is a key determinant of their biological function, dictating which molecules they can recognize and cleave. unl.edukcl.ac.uklongdom.orgrsc.orgcore.ac.ukwikipedia.orgslideshare.netnih.govnih.gov In the context of this compound, research has specifically investigated its susceptibility to enzymatic hydrolysis. One study examined the activity of an aryl β-hexosidase purified from bovine liver. This enzyme was tested against various p-nitrophenyl derivatives, including p-nitrophenyl-β-glucuronic acid (p-NP this compound). The findings indicated that this particular enzyme did not cleave p-NP this compound, demonstrating a lack of substrate specificity for 1-O-palmitylglucuronic acid. umich.edu This suggests that not all glycosidases or hydrolases are capable of degrading this compound, highlighting the highly specific nature of these enzymatic reactions. Further direct studies on the hydrolysis of this compound by other specific glycosidases or hydrolases are not extensively detailed in the provided information.

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions and the factors that influence them, such as substrate concentration, enzyme concentration, pH, and temperature. du.ac.inbiology-pages.infowikipedia.orgslideshare.net Understanding enzyme kinetics can reveal insights into catalytic mechanisms, metabolic roles, and how enzyme activity is regulated by various modifiers, including inhibitors or activators. du.ac.inwikipedia.org

While this compound itself is a product of enzymatic activity (UGT-mediated glucuronidation) hmdb.caumich.edu, the direct influence of this compound as a modulator (e.g., inhibitor or activator) on the kinetics or activity of other enzymes in research settings is not explicitly detailed in the provided search results. The primary research focus involving this compound's influence in research settings pertains to its role in modifying the physical properties of liposomes for drug delivery. By incorporating this compound into liposomal membranes, researchers aim to alter the pharmacokinetics of encapsulated drugs, such as prolonging their circulation half-life and enhancing their accumulation at target sites like tumors. nih.govresearchgate.netbenthamopenarchives.comnih.govcolab.wsweebly.comresearchgate.netkcl.ac.uk This indirect influence on the exposure of drugs to their enzymatic targets is a significant application in research, but it does not represent a direct kinetic modulation of enzyme activity by this compound itself in a catalytic sense.

This compound's Role in Broader Glycoconjugate Metabolism and Signaling Pathways

This compound is classified as a fatty acyl glycoside, which falls under the broad category of glycoconjugates. hmdb.ca Glycoconjugates are complex molecules formed by the covalent linkage of carbohydrates (glycans) with other chemical species such as proteins, lipids, and peptides. wikipedia.orglongdom.org These molecules are integral to numerous biological processes, including cell-cell interactions, cell-matrix interactions, and particularly, detoxification. wikipedia.orglongdom.org

This compound's formation through glucuronidation is a prime example of its involvement in glycoconjugate metabolism, specifically within Phase II detoxification pathways. This process transforms lipophilic palmitic acid into a more water-soluble glucuronide, facilitating its excretion from the body. hmdb.canih.govdu.ac.in This highlights this compound's contribution to the body's metabolic machinery for handling fatty acid derivatives.

Research on Metabolic Fluxes involving Glucuronic Acid

The synthesis of Palmitoyl (B13399708) glucuronide (this compound) is a direct outcome of glucuronidation, a pivotal Phase II biotransformation process crucial for detoxification and the elimination of various substances from the body atamanchemicals.comnrfhh.com. This metabolic flux involves the covalent attachment of glucuronic acid to a substrate, such as palmitic acid, thereby forming this compound atamanchemicals.comnrfhh.com.

The enzymatic catalysis of glucuronidation is primarily carried out by UDP-glucuronyltransferases (UGTs) atamanchemicals.comnrfhh.comnih.gov. These enzymes facilitate the transfer of a glucuronic acid moiety from the co-factor Uridine Diphosphate Glucuronic Acid (UDP-GlcA) to the target molecule nrfhh.comnih.gov. UDP-GlcA, derived endogenously from D-glucose, serves as the essential donor for glucuronosyl groups in these conjugation reactions nrfhh.com. The resulting glucuronides, including this compound, exhibit enhanced water solubility, which is critical for their efficient excretion via urine or feces atamanchemicals.comnrfhh.com. This metabolic pathway is fundamental to the body's detoxification mechanisms nih.gov.

The availability of UDP-GlcA, the direct precursor for glucuronidation, varies across different tissues and developmental stages. Studies have quantified the endogenous concentrations of UDP-GlcA in human fetal and adult liver and kidney, as well as in the placenta, providing insights into the metabolic capacity for glucuronidation in these tissues.

Table 1: Endogenous Concentrations of UDP-GlcA in Human Tissues

| Tissue | Concentration (µmol/Kg wet weight) | Source |

| Fetal liver | 59.4 ± 11.3 | |

| Adult liver | 301 ± 119 | |

| Fetal kidney | 11.9 ± 3.2 | |

| Adult kidney | 17.4 ± 3.0 | |

| Mid-term placenta | 17.8 ± 1.8 | |

| Term placenta | 17.0 ± 1.7 |

Notably, the concentration of UDP-GlcA in fetal liver was found to be approximately five-fold lower than in adult liver, indicating a potential limiting factor for glucuronidation activity in the human fetus.

Investigation of Glycosylation and Post-Translational Modifications in Biological Systems

Palmitoyl glucuronide (this compound) is structurally defined as a fatty acyl glycoside, signifying that it is a product of glycosylation where a glucuronic acid unit is covalently linked to a fatty alcohol, such as palmitic acid, through a glycosidic bond fishersci.ptatamanchemicals.com. This exemplifies a specific type of glycosylation, the enzymatic process of attaching carbohydrates to other molecules.

While this compound itself is a lipid conjugate, its formation pathway, glucuronidation, is also a recognized form of post-translational modification (PTM) when applied to proteins. Protein glucuronidation involves the covalent attachment of a glucuronic acid molecule to a protein, which can lead to significant alterations in the protein's stability, enzymatic activity, and interactions with other molecules.

Research has provided concrete examples of glucuronidation as a PTM. For instance, O-linked glucuronic acid conjugation has been identified on specific serine residues within human acidic proline-rich salivary proteins. This modification was observed in approximately 40% of the polypeptides studied, highlighting its prevalence. Furthermore, glucuronic acid has been shown to serve as a linker between amino acid side chains, facilitating the formation of helical structures in short peptides. This suggests a role for glucuronic acid in modulating peptide folding and stability, which are crucial aspects of protein function and structure. The enzymes mediating these glucuronidation-based PTMs are also UDP-glucuronyltransferases (UGTs). Studies indicate that the phosphorylation of UGT isozymes can regulate their substrate specificity, suggesting a complex regulatory mechanism for these modifications in response to various chemical exposures.

Advanced Analytical and Methodological Approaches in Pglcua Research

Microscopy Techniques for Liposomal and Cellular Interactions

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful tool for characterizing surface topography at the nanoscale, providing three-dimensional information and enabling the measurement of surface properties such as roughness, adhesion, and elasticity researchgate.netresearchgate.netanton-paar.comaimspress.comotago.ac.nz. AFM operates by scanning a sharp tip attached to a cantilever across a sample surface, with the deflection of the cantilever providing data on the surface's contours anton-paar.com. This technique is versatile, capable of operating in various environments including air, vacuum, and liquid, and at different temperatures anton-paar.com.

While direct studies focusing solely on the intrinsic surface topography of PGlcUA (Palmitoyl glucuronide) as a bulk material using AFM are not extensively detailed in the current literature, AFM has been instrumental in characterizing systems where this compound acts as a modifying agent. For instance, this compound has been employed to modify liposomes, influencing their surface properties and interactions nih.govresearchgate.net. AFM studies on such this compound-modified liposomes would provide insights into how the incorporation of this compound alters the liposome's surface morphology, roughness, and potentially its mechanical characteristics, which are crucial for understanding their behavior in biological systems, such as accumulation in tumor tissue nih.govresearchgate.net. AFM can reveal changes in the surface structure and distribution of components on these modified liposomes, offering valuable data on the physical attributes conferred by the this compound modification.

Confocal Microscopy in Cellular Interaction Studies

Confocal microscopy is a fluorescence imaging technique widely adopted in cell biology and tissue research for high-resolution visualization of cellular structures and dynamic events laserfocusworld.combac-lac.gc.cauclouvain.beibidi.com. By employing focused laser light and a pinhole aperture, it effectively eliminates out-of-focus light, producing sharp images of single focal planes and enabling three-dimensional reconstruction laserfocusworld.comuclouvain.beibidi.com. This makes it particularly valuable for studying cellular interactions in real-time and visualizing the localization of specific molecules or modified structures within cells uclouvain.bejkslms.or.krfishersci.com.

In the context of this compound, confocal microscopy plays a significant role in understanding the cellular interactions of this compound-modified delivery systems. This compound-modified liposomes, for example, have been observed to accumulate effectively in tumor tissue, indicating their interaction with cellular environments nih.govresearchgate.net. Confocal microscopy can be utilized to visualize the uptake, intracellular trafficking, and localization of these modified liposomes within target cells, providing critical information on their mechanism of action.

Furthermore, studies involving glucuronic acid derivatives, of which this compound is one, have directly utilized confocal microscopy to observe cellular processes. For instance, confocal microscopy has confirmed the β-glucuronidase-mediated release of therapeutic agents, such as doxorubicin, from glucuronic acid derivative prodrugs in lung mesothelioma cells rsc.org. This highlights the technique's ability to monitor the activation and cellular impact of glucuronic acid-based compounds. Confocal microscopy has also been used to investigate the viability, proliferation, and self-assembly of cells microencapsulated within materials composed of bacterial polyglucuronic acid, demonstrating its utility in assessing cellular behavior in the presence of such polymers researchgate.net. The ability to perform multi-color imaging with various fluorescent probes allows for the simultaneous visualization of this compound-modified structures and specific cellular components, providing detailed insights into their interactions uclouvain.be.

Isotopic Tracing and Metabolomic Approaches in Pathway Research

Isotopic tracing and metabolomics are powerful analytical strategies employed to elucidate metabolic pathways, quantify metabolic fluxes, and identify alterations in cellular metabolism uclouvain.beibidi.comwikipedia.orgoup.comnih.gov. Isotopic tracing involves introducing stable isotope-labeled precursors into a biological system and monitoring their incorporation into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy jkslms.or.krwikipedia.orgoup.comnih.gov. This allows researchers to track the flow of atoms through complex biochemical networks, revealing active pathways and identifying metabolic bottlenecks or novel enzymatic functions uclouvain.beibidi.comoup.com. Metabolomics, on the other hand, involves the comprehensive analysis of all metabolites within a biological sample, providing a snapshot of the metabolic state foodb.caecmdb.caresearchgate.netresearchgate.net.

While specific isotopic tracing or metabolomic studies focusing directly on the metabolic pathways of this compound (Palmitoyl glucuronide) are not extensively detailed in the provided search results, these methodologies are highly relevant for understanding the broader metabolism of glucuronic acid and its derivatives. Glucuronic acid is a key component in the process of glucuronidation, a major metabolic pathway in humans where it is conjugated to various endogenous and exogenous substances, including toxins, drugs, and hormones, facilitating their detoxification and excretion ecmdb.cafoodb.cahmdb.ca.

Isotopic tracing with labeled glucuronic acid precursors could be used to:

Trace the biosynthesis and degradation pathways of glucuronic acid derivatives: By administering labeled glucose or other precursors, researchers could track the synthesis of glucuronic acid and its subsequent conversion into derivatives like this compound or other glucuronides.

Investigate the kinetics of glucuronidation: Labeled substrates undergoing glucuronidation could be used to quantify the rate of conjugation and identify the enzymes involved.

Elucidate the fate of this compound in biological systems: If this compound itself were labeled, its metabolic fate, including hydrolysis or further conjugation, could be determined.

Metabolomic profiling, often coupled with liquid chromatography-mass spectrometry (LC-MS) foodb.caresearchgate.net, could be used to identify and quantify this compound and other glucuronic acid derivatives in biological samples. This would allow for the assessment of their levels under different physiological or pathological conditions, potentially identifying them as biomarkers or revealing their roles in various biological processes. For example, metabolomic approaches have been used to discover new ascorbic acid derivatives formed by conjugation with glucuronic acid researchgate.net.

Quantitative and Qualitative Research Methodologies in this compound Studies

Research into chemical compounds like this compound often employs both quantitative and qualitative methodologies to gain a comprehensive understanding of their properties, presence, and interactions.

Quantitative Research Methodologies focus on numerical data and statistical analysis to measure variables, test hypotheses, and establish relationships researchgate.netwikipedia.orgevitachem.comresearchgate.net. For this compound and its related compounds, quantitative methods are crucial for precise measurement and characterization.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for the quantitative determination of glucuronic acid and its derivatives oup.comresearchgate.netnih.govnih.gov. For instance, a GC-MS method has been developed for the quantitative determination of glucuronolactone (B27817) and glucuronic acid in beverages, involving a derivatization step to silylate the analytes researchgate.net. Similarly, HPLC methods determine glucuronic acid and glucuronolactone as 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatives, offering good reproducibility and shortened analysis times for routine quality control oup.comnih.gov.

Table 1: Quantitative Analytical Parameters for Glucuronic Acid and Glucuronolactone using GC-MS and HPLC-PMP

| Method | Analyte | Linearity (Correlation Coefficient) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reproducibility (%RSD) |

| GC-MS researchgate.net | Glucuronolactone (GL) | ≥0.995 | 0.006–0.14 ppm | 0.02–0.47 ppm | ≤10 |

| GC-MS researchgate.net | Glucuronic Acid (DGuA) | ≥0.97 | 0.06–1.1 ppm | 0.2–3.8 ppm | ≤10 |

| HPLC-PMP oup.comnih.gov | Glucuronic Acid (GlcA) | Not specified (good) | Not specified | Not specified | ≤4.0 |

| HPLC-PMP oup.comnih.gov | Glucuronolactone (GlcLA) | Not specified (good) | Not specified | Not specified | ≤4.0 |

Spectroscopic Methods: Techniques like UV-Vis spectroscopy can be used for quantitative analysis if the compound or its derivatives exhibit characteristic absorption in the UV-Vis range rsc.org. Mass spectrometry, as part of GC-MS or LC-MS, provides quantitative data by measuring the abundance of specific ions researchgate.netresearchgate.netnih.gov.

Qualitative Research Methodologies focus on understanding concepts, opinions, and experiences through non-numerical data, often exploring the "how" and "why" of phenomena foodb.caevitachem.commassbank.eufishersci.ca. While less common for direct chemical compound analysis, qualitative approaches can be applied in studies involving this compound to understand its role in complex biological or material systems.

Observational Studies: In biological contexts, qualitative observations of cellular responses or material behavior in the presence of this compound or this compound-modified systems can provide insights into its functional properties. This could involve observing changes in cell morphology, aggregation, or interaction patterns that are not easily quantifiable but provide rich descriptive data nih.govmassbank.eumpg.de.

Spectroscopic Fingerprinting: Techniques like Fourier Transform Infrared (FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy can be used qualitatively to identify the presence of this compound or its characteristic functional groups within a sample rsc.org. While they can also be used quantitatively, their primary role in qualitative analysis is to confirm identity or structural features. For example, FTIR analysis has been used in the characterization of nano-sized drug delivery systems that incorporate glucuronic acid derivatives ecmdb.ca.

Microscopic Imaging (Qualitative Aspects): Beyond quantitative measurements of surface topography or cellular uptake, the visual data from AFM and confocal microscopy can provide qualitative insights into the distribution, morphology, and interaction patterns of this compound-modified structures or cells interacting with glucuronic acid derivatives researchgate.netlaserfocusworld.comrsc.orgresearchgate.netresearchgate.netresearchgate.netmdpi.comucr.eduresearchgate.netnih.gov.

The combination of both quantitative and qualitative methodologies provides a holistic understanding of this compound, from its precise measurement and concentration in various matrices to its functional implications and interactions within complex biological systems.

Emerging Research Directions and Future Perspectives for Pglcua

Exploration of PGlcUA in Novel Delivery Systems Beyond Current Applications

Current research has extensively explored this compound's role in modifying liposomes to achieve prolonged circulation times in the bloodstream and improve drug accumulation in target tissues, such as tumors preprints.orgum.edu.moweebly.comresearchgate.netcolab.wsresearchgate.netresearchgate.netacmgloballab.comkcl.ac.uk. For instance, studies have shown that this compound-modified liposomes exhibit a significantly longer half-life in blood compared to dipalmitoylphosphatidylglycerol (B1197311) (DPPG)-liposomes, leading to enhanced therapeutic efficacy of encapsulated agents like vincristine (B1662923) in suppressing tumor growth preprints.orgum.edu.moacmgloballab.com. This effect is attributed to the ability of glucuronic acid on the liposomal surface to prolong circulation, rather than merely its negative charge acmgloballab.com.

Beyond these established liposomal applications, the unique amphiphilic nature of this compound suggests potential for its exploration in other advanced drug delivery systems. Nanoparticles, polymersomes, and dendrimers represent promising avenues for future investigation unm.edupreprints.orgresearchgate.netacmgloballab.comresearchgate.netresearchgate.netdagstuhl.deasu.edunih.govmdpi.comijpsjournal.com. The properties that make this compound effective in liposomes—such as its influence on membrane stability, interaction with biological components, and potential for stealth characteristics—could be leveraged in these diverse nanocarriers. For example, incorporating this compound into polymeric nanoparticles could potentially enhance their biocompatibility, reduce opsonization, and improve targeted delivery to specific cellular or tissue compartments, similar to how it functions in liposomes. The precise structural control offered by dendrimers or the robust membrane properties of polymersomes could provide new platforms to exploit this compound's beneficial attributes for drug encapsulation, controlled release, and improved pharmacokinetic profiles.

Integration of Artificial Intelligence and Machine Learning in this compound-related Synthesis and Design

AI and ML algorithms can analyze vast datasets of chemical reactions and properties to predict optimal synthetic pathways for molecules, potentially reducing experimental trial-and-error and accelerating discovery github.iohuyenchip.comchemical.aiibm.com. For this compound, this could involve:

Retrosynthesis Planning: AI-driven retrosynthesis tools can identify novel and efficient routes to synthesize this compound or its derivatives, considering various starting materials, reagents, and reaction conditions chemical.aiibm.com.

Property Prediction and Optimization: Machine learning models can predict the physicochemical properties of this compound derivatives, such as solubility, stability, and interaction with biological membranes, based on their molecular structure researchgate.netjasss.org. This allows for the in silico design of new this compound analogs with enhanced characteristics for specific delivery applications.

Automated Synthesis: AI can be integrated with robotic platforms to automate the synthesis of this compound, ensuring high reproducibility and efficiency while minimizing human intervention researchgate.netchemical.ai. This could lead to faster production and optimization of this compound for research and potential industrial applications.

The application of AI and ML in this compound research holds the promise of streamlining the discovery and development process, leading to novel derivatives with tailored properties.

Advanced Theoretical and Computational Modeling of this compound Interactions

Understanding the intricate interactions of this compound at a molecular level is crucial for optimizing its performance in delivery systems and exploring new applications. Advanced theoretical and computational modeling techniques offer powerful tools to elucidate these interactions, even in the absence of extensive experimental data specific to this compound's molecular interactions. These methods can simulate molecular behavior and predict interactions with high precision aps.orgdagstuhl.denih.govjasss.orgmdpi.comarxiv.orgfrontiersin.orgnih.govmdpi.comeinsteinmed.edu.

For this compound, computational modeling could be applied to:

Membrane Interactions: Molecular dynamics simulations can model how this compound integrates into and interacts with lipid bilayers, such as those found in liposomes or cell membranes. This can provide insights into its role in membrane stability, fluidity, and drug release mechanisms.

Protein Binding: Docking studies and molecular dynamics simulations can predict how this compound or its derivatives interact with specific proteins, such as those involved in opsonization (which leads to clearance from the bloodstream) or cellular uptake pathways. This could help design this compound modifications that minimize unwanted interactions or enhance desired targeting.

Conformational Analysis: Theoretical calculations can explore the preferred conformations of this compound in different environments, which is critical for understanding its biological activity and design of new derivatives.

Structure-Activity Relationship (SAR) Studies: Computational models can establish quantitative structure-activity relationships for this compound and its analogs, correlating structural features with observed biological effects or delivery efficiencies neuroquantology.commdpi.com. This enables rational design of improved compounds.

By employing these advanced computational approaches, researchers can gain a deeper understanding of this compound's behavior, guiding the rational design of more effective and targeted delivery systems.

Interdisciplinary Research with this compound in Biomedical and Chemical Sciences

The study and application of this compound inherently involve an interdisciplinary approach, bridging organic chemistry, biochemistry, pharmacology, and materials science. Its existing role in liposomal drug delivery exemplifies the synergy between chemical synthesis and biomedical application preprints.orgum.edu.moacmgloballab.com. Future research on this compound will increasingly benefit from and contribute to broader interdisciplinary collaborations across the biomedical and chemical sciences tsu.ruum.edu.mowustl.eduvanderbilt.edunih.gov.

Key areas for interdisciplinary research involving this compound include:

Biomaterials Science: Beyond drug delivery, this compound's unique properties could be explored in the development of novel biomaterials. Its amphiphilic nature and biocompatibility make it a candidate for scaffolds in tissue engineering, surface modification of medical devices, or as a component in diagnostic assays.

Glycobiology and Metabolism: Investigating the natural metabolic pathways of this compound in biological systems, and how it interacts with enzymes and other biomolecules, requires expertise from glycobiology, enzymology, and analytical chemistry. Understanding its endogenous roles could uncover new therapeutic targets or applications.

Chemical Biology: Developing chemical probes or tools based on this compound to study cellular processes, membrane dynamics, or receptor-ligand interactions would necessitate a strong integration of synthetic chemistry with cell biology and imaging techniques.

Translational Research: Bridging the gap between fundamental chemical understanding of this compound and its clinical translation in new therapeutic or diagnostic modalities will require collaborative efforts between chemists, pharmaceutical scientists, clinicians, and engineers tsu.ru. This includes optimizing formulations, conducting preclinical studies, and eventually clinical trials.

The multifaceted nature of this compound, from its chemical synthesis to its biological interactions and potential therapeutic applications, positions it as a prime candidate for continued and expanded interdisciplinary research, driving innovation in both chemical and biomedical fields.

Q & A

Q. How to design studies that balance innovation and methodological rigor for this compound?

- Methodological Answer :

- Conduct pilot studies to assess feasibility before scaling (e.g., micro-scale synthesis).

- Integrate exploratory and confirmatory research phases (e.g., high-throughput screening followed by mechanistic studies).

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.